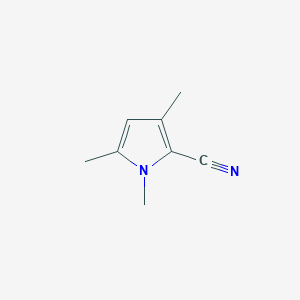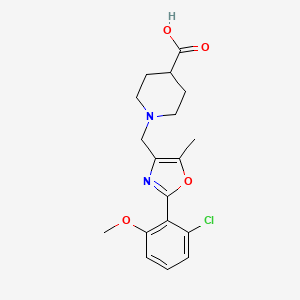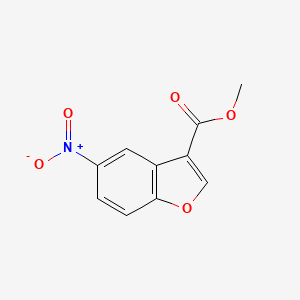
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile: is a nitrogen-containing heterocyclic compound It is characterized by a pyrrole ring substituted with three methyl groups at positions 1, 3, and 5, and a nitrile group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of pyrrole with methyl acrylate under basic conditions to yield the desired product . Another method includes the cyclization of appropriate precursors in the presence of catalysts or under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as purification and isolation to ensure the compound’s high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group to produce amines or other functional groups.
Substitution: The methyl groups and the nitrile group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds:
1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.
2,5-Dimethyl-1H-pyrrole-3-carbonitrile: Lacks one methyl group compared to 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C8H10N2 |
|---|---|
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
1,3,5-trimethylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H10N2/c1-6-4-7(2)10(3)8(6)5-9/h4H,1-3H3 |
Clave InChI |
KBWROLDXNFZAHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1C)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12863149.png)




![Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12863168.png)
![(2-Chlorobenzo[d]oxazol-4-yl)methanol](/img/structure/B12863176.png)

![(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)
![1-methylpyrano[3,4-c]pyrazol-7(1H)-one](/img/structure/B12863204.png)


